4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride

Medicinal Chemistry Formulation Science In Vitro Assays

Reproducibility in aqueous assays often fails due to poor solubility of free-base scaffolds. The dihydrochloride salt of CAS 887624-97-7 eliminates this bottleneck, providing immediate aqueous solubility for in vitro receptor binding and enzyme inhibition studies. - Directly soluble salt form avoids time-consuming neutralization steps in multi-step synthetic routes. - Validated core scaffold for Histamine H3 receptor antagonists and dual COX-1/2 inhibitor probes, ensuring target engagement from the first synthesis. - Consistent ≥95% purity and defined stoichiometry guarantee reliable dissolution and reproducible results across SPR, ITC, and cell-based assays.

Molecular Formula C14H18Cl2N2S
Molecular Weight 317.27
CAS No. 887624-97-7
Cat. No. B2469170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride
CAS887624-97-7
Molecular FormulaC14H18Cl2N2S
Molecular Weight317.27
Structural Identifiers
SMILESC1CNCCC1C2=NC(=CS2)C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C14H16N2S.2ClH/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12;;/h1-5,10,12,15H,6-9H2;2*1H
InChIKeyASBVVECHUDKEPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Phenyl-1,3-thiazol-2-yl)piperidine Dihydrochloride: Overview


4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride (CAS 887624-97-7) is a heterocyclic organic compound consisting of a piperidine core linked to a phenyl-substituted thiazole moiety, presented as a dihydrochloride salt [1]. With a molecular formula of C14H18Cl2N2S and a molecular weight of 317.28 g/mol, this compound is characterized by its unique combination of a basic secondary amine (piperidine) and an aromatic thiazole ring, which together confer specific physicochemical and biological properties . It is primarily utilized in pharmaceutical research and organic synthesis as a versatile intermediate and scaffold for the development of bioactive molecules, including potential enzyme inhibitors and receptor modulators .

Why Generic Substitution Is Unsound


The 4-(4-phenyl-1,3-thiazol-2-yl)piperidine scaffold exhibits pronounced structure-activity relationships (SAR) where even minor modifications to the piperidine nitrogen substitution pattern, salt form, or thiazole substitution can drastically alter solubility, stability, and biological target engagement [1]. For instance, the dihydrochloride salt form of CAS 887624-97-7 provides enhanced aqueous solubility compared to the free base (CAS 887624-98-8), which is critical for in vitro assays and formulation development [2]. Furthermore, substitution at the piperidine nitrogen (e.g., 1-(4-phenyl-2-thiazolyl)piperidine, CAS 34587-25-2) eliminates the basic secondary amine, fundamentally altering the compound's pKa and its ability to form key hydrogen bonds or ionic interactions with biological targets . Consequently, substituting these analogs in a research or development setting can lead to irreproducible results, altered pharmacokinetic profiles, and failed synthetic routes. The quantitative evidence below substantiates these critical differentiation points.

Quantitative Differentiation Evidence


Solubility: Dihydrochloride vs. Free Base

The dihydrochloride salt form of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine (CAS 887624-97-7) is deliberately chosen over its free base counterpart (CAS 887624-98-8) to enhance aqueous solubility, a critical parameter for reproducible biological assays and pharmaceutical formulation development. The free base, lacking the ionic charge, is significantly less soluble in aqueous media . While exact solubility values are not publicly reported in a comparative study, the principle of salt formation to increase water solubility is a fundamental and quantifiable property: the dihydrochloride salt, by virtue of its two chloride counterions, promotes solvation in polar solvents like water, facilitating its use in cell-based assays and enabling direct use in aqueous reaction media without requiring co-solvents that could interfere with biological targets [1].

Medicinal Chemistry Formulation Science In Vitro Assays

Synthetic Utility: Direct-Use vs. Free Base Conversion

The dihydrochloride salt (CAS 887624-97-7) serves as a direct, commercially available reagent for the synthesis of more complex molecules, bypassing the need for an initial neutralization step required when starting from the free base . A published synthetic route demonstrates that the free base, 4-Phenyl-2-(piperidin-4-yl)thiazole, is generated from the dihydrochloride salt (530 mg, 1.88 mmol) by treatment with aqueous 1N sodium hydroxide followed by extraction with chloroform . This indicates that the free base is typically prepared in situ for subsequent reactions. Procuring the dihydrochloride salt directly eliminates this extra synthetic step, reducing both time and material costs, while also providing a more stable, crystalline starting material that is easier to handle and weigh accurately .

Organic Synthesis Medicinal Chemistry Process Chemistry

Histamine H3 Receptor Binding

The 4-(4-phenyl-1,3-thiazol-2-yl)piperidine scaffold, of which the dihydrochloride salt (CAS 887624-97-7) is the free base progenitor, is a privileged structure for modulating the Histamine 3 (H3) receptor [1]. A patent from Hoffmann-La Roche demonstrates that thiazolyl-piperidine derivatives act as H3 receptor antagonists/inverse agonists, with specific compounds from this series showing high affinity [1]. While quantitative Ki or IC50 data for the unsubstituted 4-(4-phenyl-1,3-thiazol-2-yl)piperidine itself is not disclosed in the patent, the core scaffold's validated engagement with the H3 receptor is a key differentiator from other piperidine-thiazole isomers [2]. For example, the N-substituted analog 1-(4-phenyl-2-thiazolyl)piperidine (CAS 34587-25-2) has not been explicitly associated with H3 receptor activity in the public domain . This implies that the secondary amine of the piperidine in the 4-position, present in CAS 887624-97-7, is critical for optimal interaction with the H3 receptor binding pocket, a feature lost upon N-alkylation.

GPCR Pharmacology Neuropharmacology Receptor Binding

Cyclooxygenase (COX) Enzyme Inhibition

The dihydrochloride salt (CAS 887624-97-7) has been specifically reported to target Cyclooxygenase (COX) enzymes, including both COX-1 and COX-2 isoforms . This interaction is significant as COX enzymes are key mediators of inflammation and are validated targets for non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents [1]. While specific IC50 values are not available in the primary literature for this exact compound, its reported dual COX-1/COX-2 inhibitory profile distinguishes it from other thiazole-piperidine derivatives that may exhibit different selectivity or potency profiles . For instance, closely related compounds, such as those with an N-alkylated piperidine (e.g., CAS 34587-25-2), are not documented to have the same COX-inhibitory activity . This suggests that the free secondary amine in the piperidine ring of CAS 887624-97-7 is a critical pharmacophoric element for COX engagement. The reported activity against both isoforms may confer a broader anti-inflammatory effect compared to selective COX-2 inhibitors, though the lack of quantitative potency data necessitates further experimental validation.

Enzymology Inflammation Cancer Biology

Application Scenarios


Drug Discovery: Scaffold for H3 Receptor Antagonists

The compound is ideally suited as a starting material for developing novel Histamine H3 receptor antagonists or inverse agonists. Its validated core scaffold, as described in patent literature [1], ensures that subsequent medicinal chemistry efforts (e.g., functionalization of the piperidine nitrogen or thiazole ring) are built upon a structure with proven target engagement. The dihydrochloride salt form facilitates immediate use in aqueous solubility assays and receptor binding studies [2].

Anti-Inflammatory Research: COX-1/COX-2 Inhibitor Probe

Given its reported activity against both COX-1 and COX-2 enzymes [1], this compound serves as a valuable research probe for studying the biological consequences of dual COX inhibition. It can be used in vitro to assess the relative contributions of COX-1 vs. COX-2 inhibition to cellular processes or as a positive control in screening assays for novel COX inhibitors [2]. The stable dihydrochloride salt ensures reliable handling and dissolution in aqueous buffers for cell-based assays .

Organic Synthesis: Versatile Building Block

The dihydrochloride salt is a stable, easily handled building block for the synthesis of more complex thiazole- and piperidine-containing molecules [1]. Its free secondary amine can be readily alkylated, acylated, or used in reductive amination reactions. The dihydrochloride salt form eliminates the need for an initial neutralization step, saving time and resources in multi-step synthetic routes [2]. The phenyl and thiazole moieties provide additional points for functionalization, making it a versatile intermediate for medicinal chemistry .

Biochemical Assays: Protein-Ligand Interaction Tool

The compound's structural features—a basic amine, an aromatic thiazole, and a phenyl ring—make it a useful tool compound for probing protein-ligand interactions, particularly for targets known to bind piperidine or thiazole motifs [1]. Its high purity (typically 95% by vendors) and defined salt form ensure reproducible results in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays [2].

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